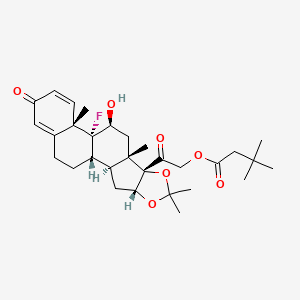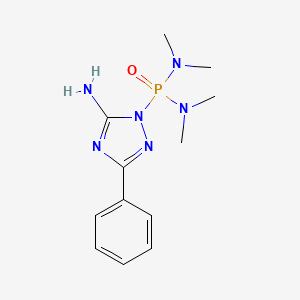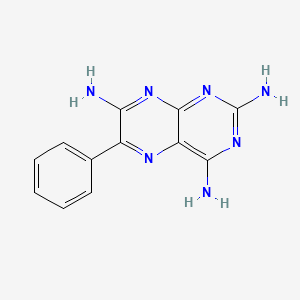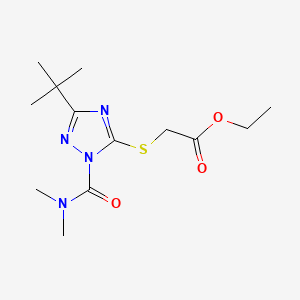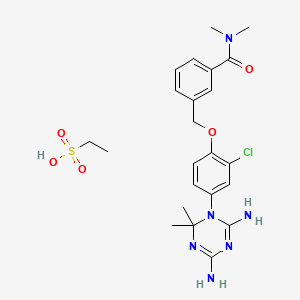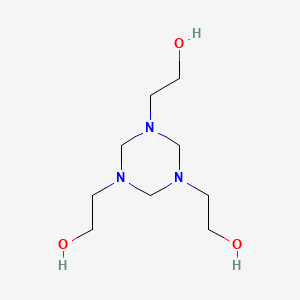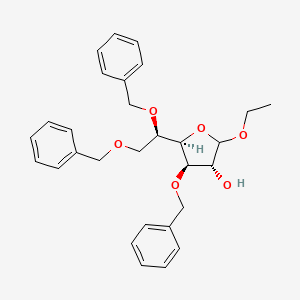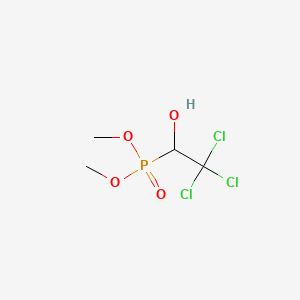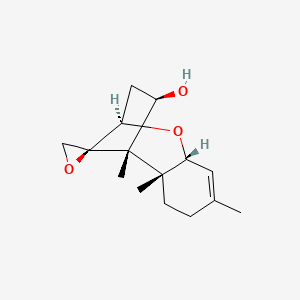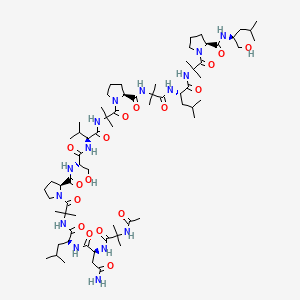
Sappanchalcone
Overview
Description
Sappanchalcone is a bioactive flavonoid isolated from the heartwood of Caesalpinia sappan L. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . This compound is part of the chalcone family, which are secondary metabolites of plants and serve as precursors to flavonoids and isoflavonoids .
Mechanism of Action
Target of Action
Sappanchalcone, a bioactive flavonoid isolated from the heartwood of Caesalpinia sappan L., has been found to target several key molecules in the body. It primarily targets pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . It also interacts with TNFRSF1A/NF-kB signaling pathway . These targets play a crucial role in inflammation and cellular apoptosis.
Mode of Action
This compound interacts with its targets to bring about significant changes in the body. It has been found to reduce the levels of pro-inflammatory cytokines and hinder the activation of the TNFRSF1A/NF-kB signaling . This results in a reduction of inflammation and apoptosis in cells.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those related to inflammation and apoptosis. By inhibiting the production of pro-inflammatory cytokines and blocking the TNFRSF1A/NF-kB signaling pathway, this compound can reduce inflammation and prevent cell death . This has downstream effects on the overall health of the tissues and organs in the body.
Pharmacokinetics
Itsanti-inflammatory and bone-protective effects suggest that it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to reduce clinical arthritis and inflammatory edema in paws . It also maintains bone mineral density and trabecular structure . On a molecular level, it reduces the levels of pro-inflammatory cytokines and inhibits the activation of the TNFRSF1A/NF-kB signaling pathway .
Biochemical Analysis
Biochemical Properties
Sappanchalcone interacts with various enzymes and proteins in biochemical reactions . It has been found to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .
Cellular Effects
This compound has a profound impact on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to reduce clinical arthritis and inflammatory edema in paws .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to maintain bone mineral density and trabecular structure in CIA mice .
Temporal Effects in Laboratory Settings
Over time, this compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies . It has been observed to maintain bone mineral density and trabecular structure in CIA mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to significantly reduce clinical arthritis and inflammatory edema in paws .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It has been found to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It has been observed to reduce clinical arthritis and inflammatory edema in paws .
Subcellular Localization
It has been found to maintain bone mineral density and trabecular structure in CIA mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sappanchalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the treatment of benzaldehyde derivatives with acetophenone derivatives in methanol and potassium hydroxide, followed by ultrasonic irradiation for 8 hours at 80°C . This method is efficient and yields a high purity product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the Claisen-Schmidt condensation reaction. This method is scalable and can be adapted for industrial production by optimizing reaction conditions and using continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sappanchalcone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the α,β-unsaturated carbonyl group in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) and chlorine (Cl₂).
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of this compound. These derivatives often exhibit enhanced or modified biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Sappanchalcone is unique among chalcones due to its specific molecular structure and biological activities. Similar compounds include:
Brazilin: Another compound isolated from Caesalpinia sappan L., known for its potent NF-kB inhibitory activity.
Xanthoangelol: A chalcone derivative with significant anticancer properties.
Homoflemingin: Exhibits antimicrobial and anti-inflammatory activities.
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
Conclusion
This compound is a versatile and bioactive compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse pharmacological properties make it a valuable subject for further research and development.
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGNTXGHBHMJDO-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317382 | |
| Record name | Sappanchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94344-54-4 | |
| Record name | Sappanchalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94344-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sappanchalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094344544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sappanchalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Sappanchalcone inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). It achieves this by suppressing the expression of key inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) []. Additionally, this compound has been shown to upregulate heme oxygenase-1 (HO-1) expression, which contributes to its vascular protective effects [, ].
ANone: this compound increases HO-1 expression in human umbilical vein endothelial cells (HUVECs), and inhibiting HO-1 with tin protoporphyrin IX partially reverses this compound's ability to suppress high glucose-induced VCAM-1 and ICAM-1 expression, suggesting HO-1 is crucial for these vascular protective effects [].
ANone: In vitro and in vivo studies suggest that this compound enhances the osteogenic differentiation of periodontal ligament cells (PDLCs), particularly under inflammatory conditions. This effect is linked to increased expression of osteogenic markers like Runx2 and OPN, along with increased mineralized nodule formation and alkaline phosphatase activity [].
ANone: The molecular formula of this compound is C16H14O5, and its molecular weight is 286.28 g/mol [, ].
ANone: Structural characterization of this compound utilizes various spectroscopic techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy. These techniques provide information on the compound's structure, including the configuration of its biphenyl system [, ].
ANone: Yes, molecular docking studies have shown that this compound exhibits anti-HIV-1 integrase activity by binding to specific amino acid residues (Gln148 and Thr66) in the enzyme's core domain [].
ANone: The presence of a vicinal hydroxyl moiety is crucial for the anti-HIV-1 integrase activity of this compound. This structural feature facilitates binding to key amino acid residues (Gln148 and Thr66) within the enzyme's active site [].
ANone: Studies indicate that chalcones generally exhibit stronger anti-allergic activity compared to homoisoflavonoids. Specifically, for chalcones, vicinal hydroxylation on the B-ring enhances activity compared to a single hydroxyl group. Conversely, in homoisoflavonoids, hydroxyl groups at positions C-3 and C-4 diminish activity [].
ANone: While specific formulation strategies for this compound are not extensively discussed in the provided research, one study investigated incorporating sappan wood extract into transparent solid soap using varying glycerin concentrations [].
ANone: While specific ADME data is limited in the provided research, one study suggests that this compound, when administered orally as part of a Caesalpinia sappan ethanol extract, demonstrates hepatoprotective effects in a rat model, indicating its absorption and potential systemic distribution [].
ANone: Various cell lines, including human melanoma HMV-II cells, rat basophilic leukemia (RBL-2H3) cells, RAW264.7 macrophages, human umbilical vein endothelial cells (HUVECs), fibroblast L929 cells, HT22-immortalized hippocampal cells, human colon cancer cells, and human oral cancer cells, have been utilized to investigate the biological activities of this compound [, , , , , , , , ].
ANone: this compound has been investigated in a rat model of periodontitis to assess its effects on alveolar bone resorption and periodontal inflammation []. Additionally, it has been studied in a collagen-induced arthritis mouse model to evaluate its anti-inflammatory activity [, ].
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique used to identify and quantify this compound in plant extracts [, ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy plays a vital role in characterizing the structure of isolated compounds [, , , , ].
ANone: Protosappanin A, a related compound considered a precursor to this compound, was isolated from Sappan Lignum in 1972 []. Research on this compound itself and its diverse biological activities continues to expand our understanding of its therapeutic potential.
ANone: this compound's diverse biological activities have sparked interest across various fields. In medicine, its anti-inflammatory, antioxidant, and potential anticancer properties make it a promising candidate for developing therapies for inflammatory diseases, neurodegenerative disorders, and cancer [, , , , , , , , ]. In cosmetics, its potential to inhibit melanin synthesis suggests its use in skin-lightening products [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)

![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)
